1-(4-溴苯基)吡咯烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

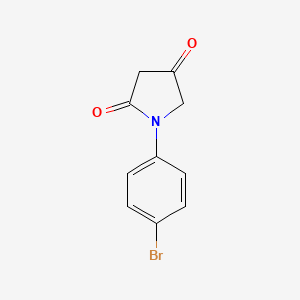

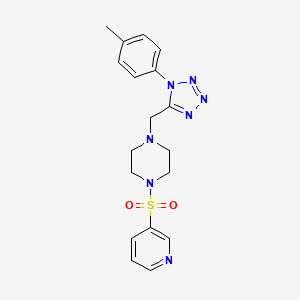

1-(4-Bromophenyl)pyrrolidine-2,4-dione is a chemical compound that belongs to the class of organic compounds known as pyrrolidine diones. These compounds are characterized by a 5-membered lactam structure with two ketone functionalities. The presence of a bromine atom on the phenyl ring at the 4-position indicates that this compound is a halogenated derivative, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related pyrrolidine dione derivatives has been reported in the literature. For instance, the synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-diones was achieved through an addition reaction between amines and a thiol with the presence of a base and a copper salt . Although the compound is a bromophenyl derivative, the synthetic approach may be similar, involving halogenated starting materials and suitable reaction conditions to incorporate the bromine atom into the phenyl ring.

Molecular Structure Analysis

The molecular structure of pyrrolidine dione derivatives can be elucidated using various spectroscopic techniques such as NMR, FTIR, and mass spectrometry, as well as single-crystal X-ray diffraction experiments . These techniques provide detailed information about the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For example, X-ray analysis of a structurally related compound revealed the presence of non-classical hydrogen bonds and π-π interactions, which could also be relevant for the bromophenyl derivative .

Chemical Reactions Analysis

Pyrrolidine dione derivatives can undergo various chemical reactions, including functionalization through oxidation, alkylation, and allylation . The presence of the bromine atom on the phenyl ring may facilitate electrophilic aromatic substitution reactions, allowing for further derivatization of the compound. Additionally, the reactivity of the lactam ring towards nucleophiles can lead to ring-opening reactions or the formation of new heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Bromophenyl)pyrrolidine-2,4-dione can be inferred from studies on similar compounds. For example, the solubility of a related compound, 1-(2-bromo-phenyl)-pyrrole-2,5-dione, was determined in various solvents, showing that solubility increases with temperature and varies significantly depending on the solvent . Such data are essential for understanding the behavior of the compound in different environments and can inform its applications in synthesis and industry.

科学研究应用

化学合成和衍生物形成

1-(4-溴苯基)吡咯烷-2,4-二酮及其衍生物广泛用于化学合成。这种物质,也被称为四酰胺酸,经历各种转化形成不同的化学结构。例如,通过加热,它可以转化为4-羟基-3,4′-双Δ3-吡咯烯基-2,2′-二酮,其1-和5-甲基衍生物也已合成,展示了它在创造各种化学衍生物方面的多功能性(Mulholland, Foster, & Haydock, 1972)。

发光材料开发

这种化合物对高度发光聚合物的开发至关重要,例如含有2,3,5,6-四芳基化吡咯[3,4-c]吡咯-1,4-二酮单元的聚合物。这些聚合物表现出强烈的荧光和高量子产率,使它们适用于各种光学和电子应用(Zhang & Tieke, 2008)。

药物合成

这种化合物参与药物合成,例如高效的Nα-脲酸酯保护的β-和γ-氨基酸的一锅法合成,突显了它在药物化学中的重要性(Cal, Jaremko, Jaremko, & Stefanowicz, 2012)。

材料科学与工程

1-(4-溴苯基)吡咯烷-2,4-二酮衍生物对材料科学和工程领域有贡献。例如,它们用于制备新的光致发光共轭聚合物和共聚物,由于其良好的溶解性、加工性和光稳定性,适用于电子应用(Beyerlein & Tieke, 2000)。

缓蚀

1-(4-溴苯基)吡咯烷-2,4-二酮衍生物,如1H-吡咯-2,5-二酮衍生物,已被研究为酸性介质中碳钢腐蚀的高效抑制剂。它们吸附在金属表面并形成保护层的能力突显了它们在工业应用中防止材料降解的潜力(Zarrouk et al., 2015)。

抗惊厥药物开发

这种化合物还在抗惊厥药物的开发中发挥作用。从吡咯烷-2,5-二酮衍生的N-曼尼希碱在初步抗惊厥筛选中显示出有希望的结果,表明它们在治疗癫痫等疾病中的潜力(Obniska, Rzepka, & Kamiński, 2012)。

安全和危害

This compound is considered hazardous. It is toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

未来方向

Pyrrolidine compounds, including “1-(4-Bromophenyl)pyrrolidine-2,4-dione”, have a wide range of potential applications in drug discovery due to their versatile scaffold . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could lead to the design of new pyrrolidine compounds with different biological profiles .

属性

IUPAC Name |

1-(4-bromophenyl)pyrrolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-7-1-3-8(4-2-7)12-6-9(13)5-10(12)14/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKZOPPXCBPXAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN(C1=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1488045-12-0 |

Source

|

| Record name | 1-(4-bromophenyl)pyrrolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2505471.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(pyridin-4-ylthio)ethan-1-one](/img/structure/B2505476.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2505478.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole](/img/structure/B2505485.png)

![1-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2505493.png)